molecular formula C16H10ClF3N4O B2799766 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide CAS No. 1795193-07-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide

Cat. No.: B2799766
CAS No.: 1795193-07-5
M. Wt: 366.73
InChI Key: OQJKNZMSFSCMIY-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H10ClF3N4O and its molecular weight is 366.73. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is the p300 histone acetyltransferase (HAT) . The p300 HAT is a global transcriptional coactivator, playing a critical role in cell cycle control, differentiation, and apoptosis .

Mode of Action

This compound, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . CTPB directly binds to p300, leading to an enhancement in the p300 HAT activity .

Biochemical Pathways

The activation of p300 HAT by CTPB leads to the acetylation of histones H3 and H4 . This acetylation is a key process in the regulation of gene expression. By modifying the chromatin structure, it allows transcription factors to access DNA and modulate gene expression .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The activation of p300 HAT by CTPB can lead to changes in gene expression, which can have various downstream effects depending on the specific genes being regulated . These effects can include changes in cell cycle control, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s efficacy, either by competing for binding sites or by modulating the activity of p300 HAT .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8,13-14,22-24H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFNIRWKAOOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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